molecular formula C8H10N2O3 B028023 5-Methoxy-2-methyl-4-nitroaniline CAS No. 106579-00-4

5-Methoxy-2-methyl-4-nitroaniline

Cat. No. B028023
Key on ui cas rn: 106579-00-4
M. Wt: 182.18 g/mol
InChI Key: PEIGETRPPZVBHT-UHFFFAOYSA-N
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Patent
US08461170B2

Procedure details

Hydrogen fluoride (70%) in pyridine (47.4 ml, 0.48 mol) in a plastic separatory funnel was added dropwise over 20 min. to pyridine (16 mL) in a plastic bottle at −78° C. (dry ice/acetone bath) under nitrogen. Note: reaction was exothermic. After the addition was complete, the reaction was stirred for 10 min. at −78° C. 5-Methoxy-2-methyl-4-nitroaniline (9.11 g, 0.05 mol) was then added and the reaction mixture was stirred for an additional 10 min. at −78° C. Sodium nitrite (5.8 g, 0.08 mol) was then added and the reaction mixture was stirred an additional 10 min. at −78° C. The reaction mixture was allowed to warm to RT and then heated to 60° C. for 2 h. The reaction mixture was then allowed to cool to RT and an ice/water mixture (300 mL) was added. The resultant precipitates were collected by vacuum filtration, washed with water and dried under vacuum. The solid product was recrystallized from methylcyclohexane to give yellow crystals as the title product (5.8 g, 63%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
47.4 mL
Type
solvent
Reaction Step One
Quantity
9.11 g
Type
reactant
Reaction Step Two
Quantity
5.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
63%

Identifiers

REACTION_CXSMILES
[FH:1].C(=O)=O.CC(C)=O.[CH3:9][O:10][C:11]1[C:12]([N+:19]([O-:21])=[O:20])=[CH:13][C:14]([CH3:18])=[C:15]([CH:17]=1)N.N([O-])=O.[Na+]>N1C=CC=CC=1>[F:1][C:15]1[CH:17]=[C:11]([O:10][CH3:9])[C:12]([N+:19]([O-:21])=[O:20])=[CH:13][C:14]=1[CH3:18] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Name
Quantity
16 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
47.4 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
9.11 g
Type
reactant
Smiles
COC=1C(=CC(=C(N)C1)C)[N+](=O)[O-]
Step Three
Name
Quantity
5.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 10 min. at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for an additional 10 min. at −78° C
Duration
10 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred an additional 10 min. at −78° C
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
CUSTOM
Type
CUSTOM
Details
The resultant precipitates
FILTRATION
Type
FILTRATION
Details
were collected by vacuum filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
The solid product was recrystallized from methylcyclohexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)OC)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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